molecular formula C14H20N2O2 B1210891 (1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate CAS No. 80589-35-1

(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate

Cat. No.: B1210891
CAS No.: 80589-35-1
M. Wt: 248.32 g/mol
InChI Key: GNYIEGQLQKDVLM-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which combines the properties of carbamic acid and indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate typically involves the reaction of 2,3-dihydro-1,3,3-trimethylindole with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, alcohols; basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted carbamate esters.

Scientific Research Applications

(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylcarbamic acid m-isopropylphenyl ester
  • (1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate

Uniqueness

This compound stands out due to its unique combination of carbamic acid and indole structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2)9-16(5)12-7-6-10(8-11(12)14)18-13(17)15(3)4/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYIEGQLQKDVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)OC(=O)N(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230413
Record name N,N-Dimethylcarbamic acid 2,3-dihydro-1,3,3-trimethylindol-5-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80589-35-1
Record name N,N-Dimethylcarbamic acid 2,3-dihydro-1,3,3-trimethylindol-5-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080589351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylcarbamic acid 2,3-dihydro-1,3,3-trimethylindol-5-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate
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(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate
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(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate
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(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate
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(1,3,3-trimethyl-2H-indol-5-yl) N,N-dimethylcarbamate

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